An In-depth Technical Guide to 5-Methoxy-2-methylpyrimidin-4-ol: Properties, Synthesis, and Potential Applications
An In-depth Technical Guide to 5-Methoxy-2-methylpyrimidin-4-ol: Properties, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methoxy-2-methylpyrimidin-4-ol is a substituted pyrimidine derivative of significant interest in medicinal chemistry and drug discovery. The pyrimidine scaffold is a cornerstone of numerous biologically active molecules, including nucleobases, vitamins, and a wide array of pharmaceuticals.[1] The specific substitution pattern of a methoxy group at the 5-position, a methyl group at the 2-position, and a hydroxyl group at the 4-position imparts distinct physicochemical and reactive properties to this molecule, making it a valuable intermediate for the synthesis of more complex bioactive compounds.[1] This guide provides a comprehensive overview of the fundamental properties, synthesis, reactivity, and potential applications of 5-Methoxy-2-methylpyrimidin-4-ol, offering insights for its utilization in research and development.
A key characteristic of 5-Methoxy-2-methylpyrimidin-4-ol is its existence in tautomeric equilibrium with its keto form, 5-methoxy-2-methyl-4(3H)-pyrimidinone.[1] This lactam-lactim tautomerism is a common feature of hydroxypyrimidines and influences the compound's reactivity and biological interactions. The predominant tautomer can vary depending on the solvent and solid-state packing. For the purpose of this guide, both tautomeric forms will be considered.
Physicochemical Properties
Experimentally determined physicochemical data for 5-Methoxy-2-methylpyrimidin-4-ol are not extensively available in the public domain. However, based on its structure and data from closely related analogs, the following properties can be predicted.
| Property | Value | Source/Basis |
| CAS Number | 698-35-1 | [1] |
| Molecular Formula | C₆H₈N₂O₂ | [2] |
| Molecular Weight | 140.14 g/mol | [1][2] |
| IUPAC Name | 5-Methoxy-2-methylpyrimidin-4-ol | [1] |
| Tautomeric IUPAC Name | 5-methoxy-2-methyl-4(3H)-pyrimidinone | [1] |
| Melting Point | Not available (Predicted to be a solid at room temperature) | |
| Boiling Point | Not available | |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents such as ethanol, methanol, and DMSO. | Based on the polarity of pyrimidin-4-ols. |
| pKa | Not available (Predicted to be weakly acidic due to the hydroxyl group) |
Synthesis and Purification
The synthesis of 5-Methoxy-2-methylpyrimidin-4-ol is typically achieved through a cyclocondensation reaction. A common and effective method involves the reaction of acetamidine with a substituted malonic ester, such as diethyl 2-methoxymalonate, in the presence of a base.[1] This approach offers good control over the regiochemistry of the final product.
Synthetic Pathway
Caption: General synthetic scheme for 5-Methoxy-2-methylpyrimidin-4-ol.
Experimental Protocol: Synthesis
Objective: To synthesize 5-Methoxy-2-methylpyrimidin-4-ol via cyclocondensation.
Materials:
-
Acetamidine hydrochloride
-
Diethyl 2-methoxymalonate
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol
-
Hydrochloric acid (HCl)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol under an inert atmosphere.
-
Add acetamidine hydrochloride (1.0 equivalent) to the solution and stir for 15 minutes at room temperature.
-
To this mixture, add diethyl 2-methoxymalonate (1.0 equivalent) dropwise.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize with a calculated amount of concentrated HCl.
-
Remove the solvent under reduced pressure.
-
The crude product can be isolated by filtration and washed with cold ethanol.
Purification Protocol: Recrystallization
Objective: To purify the crude 5-Methoxy-2-methylpyrimidin-4-ol.
Materials:
-
Crude 5-Methoxy-2-methylpyrimidin-4-ol
-
Ethanol or an ethanol/water mixture
-
Erlenmeyer flask
-
Heating plate
-
Buchner funnel and filter paper
Procedure:
-
Dissolve the crude product in a minimum amount of hot ethanol in an Erlenmeyer flask.
-
If colored impurities are present, a small amount of activated charcoal can be added, and the solution is heated for a few more minutes.
-
Hot filter the solution to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to promote crystallization.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the purified crystals under vacuum.
Chemical Reactivity
The reactivity of 5-Methoxy-2-methylpyrimidin-4-ol is dictated by the interplay of its functional groups: the electron-donating methoxy and methyl groups, the hydroxyl group, and the nitrogen atoms within the pyrimidine ring.[1] The molecule can undergo reactions at the hydroxyl group (O-alkylation, O-acylation) and on the pyrimidine ring itself (electrophilic and nucleophilic substitutions). The tautomeric equilibrium between the hydroxyl and keto forms plays a crucial role in determining the reaction outcome.
Representative Reaction: O-Alkylation
Caption: A representative O-alkylation reaction.
Biological Significance and Potential Applications
While specific biological activities of 5-Methoxy-2-methylpyrimidin-4-ol are not extensively documented, the pyrimidine core is a well-established pharmacophore with a broad range of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[1] Therefore, this compound serves as a valuable starting material for the synthesis of novel drug candidates. Its structural features can be modified to optimize binding to various biological targets.
Derivatives of 5-Methoxy-2-methylpyrimidin-4-ol could potentially interact with various enzymes or receptors. For instance, many kinase inhibitors incorporate a pyrimidine scaffold. A hypothetical interaction with a kinase active site is depicted below.
Hypothetical Biological Pathway Interaction
Caption: Hypothetical inhibition of a kinase by a derivative.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons (a singlet around δ 2.3-2.5 ppm), the methoxy protons (a singlet around δ 3.8-4.0 ppm), and a proton on the pyrimidine ring. The hydroxyl proton will likely appear as a broad singlet, with its chemical shift being solvent-dependent.
-
¹³C NMR: The carbon NMR spectrum would show signals for the methyl carbon, the methoxy carbon, and the four unique carbons of the pyrimidine ring. The chemical shifts would be influenced by the electronic effects of the substituents.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the O-H stretch of the hydroxyl group (a broad band around 3200-3600 cm⁻¹), C-H stretches of the methyl and methoxy groups (around 2850-3000 cm⁻¹), C=N and C=C stretching vibrations of the pyrimidine ring (in the 1500-1650 cm⁻¹ region), and C-O stretching of the methoxy and hydroxyl groups (in the 1000-1300 cm⁻¹ region).
Mass Spectrometry (MS)
The mass spectrum under electron ionization (EI) would be expected to show a molecular ion peak (M⁺) at m/z = 140. Subsequent fragmentation may involve the loss of a methyl radical from the methoxy group or other characteristic fragmentations of the pyrimidine ring.
Experimental Protocol: Spectroscopic Characterization
Objective: To characterize the structure of synthesized 5-Methoxy-2-methylpyrimidin-4-ol using spectroscopic methods.
Materials:
-
Purified 5-Methoxy-2-methylpyrimidin-4-ol
-
Deuterated solvents (e.g., DMSO-d₆, CDCl₃) for NMR
-
NMR spectrometer
-
FT-IR spectrometer with ATR accessory
-
Mass spectrometer
Procedure:
-
NMR Analysis:
-
Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a suitable deuterated solvent.
-
Acquire ¹H and ¹³C NMR spectra.
-
-
IR Analysis:
-
Place a small amount of the solid sample directly on the ATR crystal of the FT-IR spectrometer.
-
Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
-
-
MS Analysis:
-
Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol).
-
Introduce the sample into the mass spectrometer and acquire the mass spectrum.
-
Safety and Handling
Safety data for 5-Methoxy-2-methylpyrimidin-4-ol is not specifically available. However, based on safety data for structurally related hydroxypyrimidines, the following precautions should be taken:
-
Handling: Use in a well-ventilated area. Avoid breathing dust. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[3][4][5][6][7]
-
Storage: Store in a tightly closed container in a cool, dry place.[3]
-
First Aid:
In all cases of exposure, seek medical attention if symptoms persist.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 5-Chloro-2-hydroxypyrimidine. Retrieved from [Link]
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World Journal of Advanced Research and Reviews. (n.d.). An overview on synthesis and biological activity of pyrimidines. Retrieved from [Link]
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PubMed. (n.d.). Synthesis and biological activities of some N4-substituted 4-aminopyrazolo(3,4-d)pyrimidines. Retrieved from [Link]
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World Journal of Advanced Research and Reviews. (n.d.). An overview on synthesis and biological activity of pyrimidines. Retrieved from [Link]
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International Journal for Pharmaceutical Research Scholars. (2014). Synthesis and Biological Activity of Some Novel Pyrimidine Derivatives. Retrieved from [Link]
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Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. (n.d.). Retrieved from [Link]
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PubChem. (n.d.). 2-Methoxy-4-methylpyrimidin-5-ol. Retrieved from [Link]
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Academia Open. (2025, April 5). Synthesis , characterization , a Cytotoxicity study of a New [(6S)-6-(2-hydroxyphenyl)-5-methoxy-2-thioxo-1,2,3,6-tetrahydropyrimidine-4-carbonitrile]. Retrieved from [Link]
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ResearchGate. (2025, August 7). Synthesis of 5-hodroxy-4-methoxy-2-substitutedbenzaldehyde. Retrieved from [Link]
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SpectraBase. (n.d.). 5-Methoxy-2-(methylsulfonyl)pyrimidine. Retrieved from [Link]
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PubChem. (n.d.). 5-methoxy-2-methyl-1H-pyridine-4-thione. Retrieved from [Link]
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MySkinRecipes. (n.d.). 5-Methoxy-2-methylpyrimidine. Retrieved from [Link]
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Organic Syntheses. (n.d.). 2-methyl-4-hydroxyquinoline. Retrieved from [Link]
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PubChem. (n.d.). 4-Amino-5-methoxymethyl-2-methylpyrimidine. Retrieved from [Link]
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Pharmaffiliates. (n.d.). CAS No : 769-82-4 | Product Name : 5-(Methoxymethyl)-2-methylpyrimidin-4-amine. Retrieved from [Link]
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NIST. (n.d.). Pyrimidine, 4-methyl-. Retrieved from [Link]
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PubChem. (n.d.). 2-Methylpyrimidin-4-amine. Retrieved from [Link]
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ResearchGate. (n.d.). (E)-5-Methoxy-2-(o-tolyliminomethyl)phenol. Retrieved from [Link]
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PubChem. (n.d.). 4-Amino-2-methyl-5-pyrimidinemethanamine. Retrieved from [Link]
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SpectraBase. (n.d.). 5-Methoxy-2-nitro-4-[(2-nitrobenzyl)oxy]benzaldehyde - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]
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